2-[(5-Methyl-1,3-benzoxazol-2-yl)amino]-6-phenylpyrimidin-4-ol
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Overview
Description
2-[(5-Methyl-1,3-benzoxazol-2-yl)amino]-6-phenylpyrimidin-4-ol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-[(5-Methyl-1,3-benzoxazol-2-yl)amino]-6-phenylpyrimidin-4-ol typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of 2-aminophenol as a precursor, which reacts with an aldehyde in the presence of a base such as potassium carbonate and an oxidant like tert-butyl hydroperoxide under irradiation with a blue LED . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
2-[(5-Methyl-1,3-benzoxazol-2-yl)amino]-6-phenylpyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidants like tert-butyl hydroperoxide, reducing agents such as hydrazine hydrate, and bases like potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its ability to inhibit the growth of various bacterial and fungal strains makes it a promising candidate for the development of new antibiotics . Additionally, its anticancer properties have been demonstrated in studies involving human colorectal carcinoma cell lines . In the industrial sector, it may be used in the development of new materials with specific properties, such as optical brighteners .
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,3-benzoxazol-2-yl)amino]-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For its antimicrobial activity, the compound likely disrupts the cell membrane or inhibits essential enzymes required for bacterial and fungal growth . In terms of its anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells involved.
Comparison with Similar Compounds
2-[(5-Methyl-1,3-benzoxazol-2-yl)amino]-6-phenylpyrimidin-4-ol can be compared with other benzoxazole derivatives, such as 2-[(5-chloro-1,3-benzoxazol-2-yl)amino]-6-phenylpyrimidin-4-ol and 2-[(5-methyl-1,3-benzoxazol-2-yl)amino]-6-phenylpyrimidin-4-amine . These compounds share similar core structures but differ in their functional groups, which can influence their pharmacological properties. For example, the presence of a chloro group in 2-[(5-chloro-1,3-benzoxazol-2-yl)amino]-6-phenylpyrimidin-4-ol may enhance its antimicrobial activity compared to the methyl-substituted derivative
Properties
Molecular Formula |
C18H14N4O2 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-[(5-methyl-1,3-benzoxazol-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H14N4O2/c1-11-7-8-15-14(9-11)20-18(24-15)22-17-19-13(10-16(23)21-17)12-5-3-2-4-6-12/h2-10H,1H3,(H2,19,20,21,22,23) |
InChI Key |
ZSUJHRAMBUDSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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